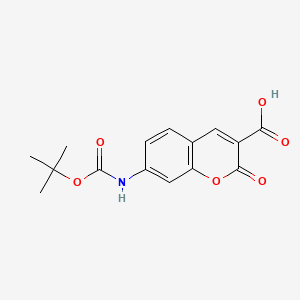

7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid

Description

Properties

Molecular Formula |

C15H15NO6 |

|---|---|

Molecular Weight |

305.28 g/mol |

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C15H15NO6/c1-15(2,3)22-14(20)16-9-5-4-8-6-10(12(17)18)13(19)21-11(8)7-9/h4-7H,1-3H3,(H,16,20)(H,17,18) |

InChI Key |

KKBNCQJDFOSVKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Step 1: Formation of Chromene Core

The chromene scaffold is typically constructed via a Knoevenagel condensation between a substituted hydroxybenzaldehyde and a malonate derivative such as Meldrum’s acid or di-tert-butyl malonate. This step is catalyzed by bases like piperidine or pyrrolidine under reflux conditions in solvents such as ethanol or acetonitrile.Step 2: Introduction of the Boc-Protected Amino Group

The amino group at position 7 is introduced by functionalizing the hydroxy group of the chromene precursor with a tert-butoxycarbonyl protecting group. This can be achieved by reacting the amino-substituted chromene intermediate with di-tert-butyl dicarbonate (Boc2O) or by using tert-butyl malonate esters during the condensation step to incorporate the Boc-protected amino substituent directly.Step 3: Final Purification

The crude product is purified by recrystallization from suitable solvents such as ethyl acetate-hexane mixtures or by column chromatography on silica gel using solvent systems like hexane/ethyl acetate mixtures.

Detailed Example Procedure (Adapted from Literature)

Analytical and Characterization Data

| Technique | Key Observations for 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid |

|---|---|

| 1H NMR (CDCl3 or DMSO-d6) | Characteristic singlets for aromatic protons, Boc tert-butyl group (9H, ~1.5 ppm), NH proton (~4-5 ppm), and carboxylic acid proton (~12 ppm) |

| 13C NMR | Signals corresponding to carbonyl carbons (~160-170 ppm), aromatic carbons, and Boc tert-butyl carbons (~28 ppm) |

| IR Spectroscopy | Strong absorption bands for carbonyl groups (~1700 cm^-1), NH stretching (~3300-3400 cm^-1), and C-O stretching in esters and ethers |

| HRMS | Molecular ion peak consistent with C15H15NO6, m/z ~305.28 confirming molecular weight |

| Elemental Analysis | Consistent with calculated values for C, H, and N content |

Research Findings and Notes on Preparation

- The use of di-tert-butyl malonate allows for direct incorporation of the Boc-protected amino group during chromene ring formation, streamlining synthesis.

- Reaction conditions such as solvent choice, temperature, and reaction time critically affect yields and purity. Reflux under inert atmosphere (argon) is preferred to avoid side reactions.

- Purification by recrystallization and silica gel chromatography ensures removal of impurities and by-products, leading to analytically pure material suitable for further biological or chemical studies.

- The Boc protecting group is stable under the condensation conditions but can be selectively removed later if free amino functionality is required.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-(tert-butoxycarbonylamino)-2-hydroxybenzaldehyde | Commercially available or synthesized from 4-amino-2-hydroxybenzaldehyde |

| Condensation Reagent | Di-tert-butyl malonate or Meldrum’s acid | Di-tert-butyl malonate preferred for Boc incorporation |

| Catalyst/Base | Pyrrolidine or piperidine (0.15–0.75 mmol) | Catalytic amount sufficient |

| Solvent | Acetonitrile or ethanol | Dry solvents recommended |

| Temperature | Reflux (approx. 80-120 °C) | Under argon atmosphere |

| Reaction Time | 4–12 hours | Monitored by TLC |

| Purification | Column chromatography, recrystallization | Silica gel, hexane/ethyl acetate mixtures |

| Yield | 50–70% typical | Dependent on precise conditions |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the chromene core or the Boc-protected amino group.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the chromene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-2,3-diones, while reduction can produce chroman derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various chromene derivatives, which are valuable in medicinal chemistry for their potential therapeutic properties .

Biology: In biological research, chromene derivatives are studied for their anti-inflammatory, antioxidant, and anticancer activities. The Boc-protected amino group allows for selective deprotection and further functionalization .

Medicine: Chromene derivatives, including those synthesized from 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid, are investigated for their potential as drug candidates for treating various diseases .

Industry: The compound is used in the development of new materials and as a building block in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the amino group can participate in various biochemical pathways, potentially interacting with enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous coumarin derivatives, focusing on substituents, physicochemical properties, and applications:

Table 1: Key Comparisons of Coumarin Derivatives

Substituent Effects on Physicochemical Properties

- Boc-amino group: The bulky tert-butoxycarbonyl group confers hydrophobicity, reducing aqueous solubility compared to polar substituents like methoxy or hydroxy groups. This property is advantageous in organic-phase reactions .

- Methoxy group : Enhances polarity and solubility in polar solvents. The 7-methoxy derivative exhibits a sharp melting point (193–194°C), indicative of crystalline stability .

- Diethylamino group: The tertiary amine increases solubility in organic solvents (e.g., CH₂Cl₂) and has been utilized in synthesizing amide derivatives for enzyme inhibition studies .

- Chloro and hydroxy groups : The electron-withdrawing chloro and acidic hydroxy groups may enhance reactivity in electrophilic substitutions or metal coordination, though solubility depends on pH .

Q & A

Q. Table 1: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| 8.76 (s) | 1H | Chromene C=O |

| 1.36 (s) | 9H | Boc tert-butyl |

| 164.20 | 13C | Carboxylic acid |

Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives (e.g., unexpected coupling constants or peak splitting)?

Answer: Contradictions often arise from rotamers , solvent effects , or impurities . Methodological solutions include:

- 2D NMR (COSY, HSQC): To confirm proton-proton correlations and assign ambiguous signals.

- Variable Temperature NMR: To identify dynamic rotational barriers in Boc-protected amines.

- Crystallographic Validation: Compare with X-ray structures of analogous compounds (e.g., ’s Boc-protected cyclohexanecarboxylic acid) to confirm stereoelectronic effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer: Key precautions (from and ):

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/particulates.

- Storage: Keep in airtight containers at 2–8°C, away from moisture and heat (>50°C).

- Spill Response: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies stabilize the Boc group during derivatization reactions, and how can unintended deprotection be mitigated?

Answer:

- Acid Sensitivity: Avoid protic solvents (e.g., MeOH) and strong acids (e.g., TFA). Use mild acids (e.g., diluted HCl) for workup.

- Temperature Control: Maintain reactions below 25°C to prevent thermal decomposition.

- Alternative Protecting Groups: If Boc proves unstable, consider Fmoc (fluorenylmethyloxycarbonyl) for orthogonal protection .

Advanced: How does the tert-butyl group influence the compound’s solubility and reactivity in medicinal chemistry applications?

Answer:

- Solubility: The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability.

- Reactivity: Steric hindrance from the tert-butyl group slows nucleophilic attacks at the Boc-protected amine, enabling selective functionalization at the carboxylic acid site.

- Comparative Studies: Analogues lacking the Boc group (e.g., 7-amino-2-oxochromene-3-carboxylic acid) show higher reactivity but lower stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.